Ibipinabant
描述
Ibipinabant, also known as SLV319 or BMS-646256, is a drug used in scientific research . It acts as a potent and highly selective CB1 antagonist . It has been used in trials studying the treatment of obesity and type 2 diabetes .
Synthesis Analysis
While the exact synthesis process of Ibipinabant is not detailed in the available resources, it’s known that Ibipinabant is a 3,4-diarylpyrazoline derivative . An atom-efficient synthesis of Ibipinabant has been reported .
Molecular Structure Analysis
The molecular formula of Ibipinabant is C23H20Cl2N4O2S . The average molecular weight is 487.4 g/mol . The IUPAC name for Ibipinabant is (4 S )-5- (4-chlorophenyl)- N - (4-chlorophenyl)sulfonyl- N '-methyl-4-phenyl-3,4-dihydropyrazole-2-carboximidamide .
Chemical Reactions Analysis
Ibipinabant has been found to have a strong cytotoxic potency in C2C12 myoblasts . It leads to increased generation of reactive oxygen species and decreased mitochondrial ATP production .
科学研究应用
CB1 Antagonist
Ibipinabant, also known as SLV319 or BMS-646,256, is a drug used in scientific research that acts as a potent and highly selective CB1 antagonist . The CB1 receptor is a part of the endocannabinoid system, which plays a crucial role in regulating appetite and energy balance .
Obesity Treatment Research
Ibipinabant has been researched for the treatment of obesity due to its anorectic effects in animals . Anorectic drugs decrease appetite, which can help in weight management. However, the use of CB1 antagonists for obesity treatment has fallen out of favor due to the problems seen with rimonabant, another CB1 antagonist .
Structure-Activity Relationship Studies
Ibipinabant is used in structure-activity relationship (SAR) studies for novel CB1 antagonists . SAR studies are important in drug design as they help in understanding the relationship between the chemical or molecular structure of a compound and its biological activity.
Study of Addictive Behavior
SLV330, a structural analogue of Ibipinabant, has shown activity in animal models related to the regulation of memory, cognition, and addictive behavior . This suggests that Ibipinabant could potentially be used in research related to these areas.
Mitochondrial Toxicity Research
Ibipinabant has been found to induce mitochondrial toxicity, which has been studied in C2C12 myoblasts . Understanding the mechanisms of drug-induced mitochondrial toxicity is important in the field of toxicology and can help in the development of safer drugs.
Inhibition of Mitochondrial ADP/ATP Exchange
Research has identified the inhibition of mitochondrial ADP/ATP exchange as a novel off-target mechanism underlying the toxicity induced by Ibipinabant . This finding can be instrumental in the development of new types of safer CB1R antagonists .
作用机制
Target of Action
Ibipinabant, also known as SLV319 or BMS-646256, is a drug used in scientific research that acts as a potent and highly selective antagonist of the cannabinoid receptor type 1 (CB1R) .
Biochemical Pathways
Ibipinabant’s interaction with CB1R affects various biochemical pathways. One significant finding is that Ibipinabant inhibits the mitochondrial ADP/ATP exchange, which is a novel off-target mechanism underlying its induced myotoxicity . This inhibition leads to increased cellular reactive oxygen species generation and a decreased ATP production capacity .
Pharmacokinetics
It’s known that the drug has a strong cytotoxic potency in c2c12 myoblasts .
Result of Action
The result of Ibipinabant’s action is complex and multifaceted. On one hand, it has been used in trials studying the treatment of obesity and type 2 diabetes . On the other hand, it has been found to induce myotoxicity, leading to increased cellular reactive oxygen species generation and a decreased ATP production capacity .
Action Environment
The action, efficacy, and stability of Ibipinabant can be influenced by various environmental factors. It’s important to note that the risk or severity of adverse effects can be increased when Ibipinabant is combined with certain other substances .
属性
IUPAC Name |
(4S)-5-(4-chlorophenyl)-N-(4-chlorophenyl)sulfonyl-N'-methyl-4-phenyl-3,4-dihydropyrazole-2-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N4O2S/c1-26-23(28-32(30,31)20-13-11-19(25)12-14-20)29-15-21(16-5-3-2-4-6-16)22(27-29)17-7-9-18(24)10-8-17/h2-14,21H,15H2,1H3,(H,26,28)/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJQVVLKUYCICH-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2C[C@@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70963572 | |
Record name | Ibipinabant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70963572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
SLV319 belongs to a novel class of agents called CB1 antagonists, which work by blocking the cannabinoid type 1 (CB1) receptor. Clinical and preclinical studies involving this class of drug have shown that blocking the cannabinoid type 1 (CB1) receptor results in reduced food intake.. | |
Record name | SLV319 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05077 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Ibipinabant | |
CAS RN |
464213-10-3 | |
Record name | Ibipinabant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=464213-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ibipinabant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0464213103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ibipinabant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12649 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ibipinabant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70963572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4S)-3-(4-chlorophenyl)-N-((4-chlorophenyl)sulfonyl)-N'-methyl-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IBIPINABANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5CSC6WH1T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。